molecular formula C14H14O B1594289 3,4'-Dimethyldiphenyl ether CAS No. 51801-69-5

3,4'-Dimethyldiphenyl ether

Cat. No.: B1594289
CAS No.: 51801-69-5
M. Wt: 198.26 g/mol
InChI Key: DBKWISXILXVKEW-UHFFFAOYSA-N
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Description

3,4’-Dimethyldiphenyl ether is an organic compound with the molecular formula C14H14O It is a derivative of diphenyl ether, where two methyl groups are substituted at the 3 and 4 positions of the phenyl rings

Mechanism of Action

3,4’-Dimethyldiphenyl ether, also known as Benzene, 1-methyl-3-(4-methylphenoxy)- or 1-Methyl-3-(4-methylphenoxy)benzene, is a chemical compound with the molecular formula C14H14O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Diphenyl ether molecules are known to inhibit protoporphyrinogen oxidase (protox), a key enzyme in the biosynthesis of heme and chlorophyll .

Mode of Action

Diphenyl ethers are known to inhibit protox, preventing the conversion of protoporphyrinogen ix to protoporphyrin ix, a crucial step in heme and chlorophyll biosynthesis .

Biochemical Pathways

The inhibition of Protox by diphenyl ethers affects the heme and chlorophyll biosynthesis pathways. This inhibition can lead to the accumulation of protoporphyrinogen IX, which can cause cellular damage when oxidized .

Pharmacokinetics

Its physical properties such as boiling point (2858ºC at 760mmHg) and density (105 g/cm³) suggest that it may have low water solubility and high lipid solubility , which could influence its absorption and distribution in biological systems.

Result of Action

The inhibition of Protox by diphenyl ethers can lead to cellular damage due to the accumulation and subsequent oxidation of protoporphyrinogen IX

Action Environment

The action, efficacy, and stability of 3,4’-Dimethyldiphenyl ether can be influenced by various environmental factors. For instance, its lipophilic nature suggests that it may accumulate in fatty tissues. Additionally, its stability could be affected by factors such as temperature, pH, and presence of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4’-Dimethyldiphenyl ether can be synthesized through several methods. One common approach involves the reaction of 3-bromotoluene with 4-methylphenol in the presence of a base and a copper catalyst. The reaction typically occurs at elevated temperatures, around 150-200°C, to facilitate the formation of the ether bond.

Another method involves the Ullmann reaction, where 3-bromotoluene and 4-methylphenol are reacted in the presence of a copper catalyst and a base, such as potassium carbonate, at high temperatures. This method is known for its efficiency in forming diaryl ethers.

Industrial Production Methods

In industrial settings, the production of 3,4’-dimethyldiphenyl ether often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial processes may also incorporate purification steps, such as distillation or recrystallization, to obtain high-purity 3,4’-dimethyldiphenyl ether.

Chemical Reactions Analysis

Types of Reactions

3,4’-Dimethyldiphenyl ether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ether into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,4’-Dimethyldiphenyl ether has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl ether: The parent compound without methyl substitutions.

    2,2’-Dimethyldiphenyl ether: A similar compound with methyl groups at different positions.

    4,4’-Dimethyldiphenyl ether: Another derivative with methyl groups at the 4 positions of both phenyl rings.

Uniqueness

3,4’-Dimethyldiphenyl ether is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The position of the methyl groups can affect the compound’s steric and electronic characteristics, making it distinct from other dimethyldiphenyl ethers.

Properties

IUPAC Name

1-methyl-3-(4-methylphenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKWISXILXVKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40199745
Record name Benzene, 1-methyl-3-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51801-69-5
Record name Benzene, 1-methyl-3-(4-methylphenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051801695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-3-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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